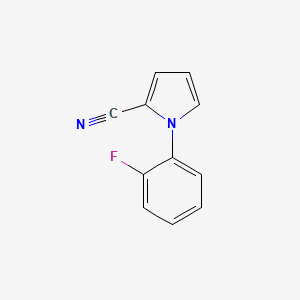

1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile

Description

1-(2-Fluorophenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-fluorophenyl group and at the 2-position with a carbonitrile moiety. Its molecular formula is C₁₁H₇FN₂, with a molecular weight of 186.18 g/mol (calculated based on analogous compounds in ).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAHCFFGNTUWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(2-Fluorophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents like ethanol, toluene, or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Fluorophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and cancer.

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogs with Varied Substituent Positions

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

- Structure : Fluorophenyl at 1-position, carbonitrile at 3-position.

- Molecular Weight : 186.18 g/mol (identical to the target compound) .

- Physicochemical Properties :

1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde

- Structure : Fluorophenyl at 4-position (para), carbaldehyde at 2-position.

- Molecular Weight : 189.19 g/mol .

- The carbaldehyde group (-CHO) is less electron-withdrawing than carbonitrile (-CN), leading to distinct reactivity patterns.

Halogen-Substituted Analogs

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

- Structure : Chlorine at 2-position, fluorophenyl at 5-position, carbonitrile at 3-position.

- Molecular Weight : 220.63 g/mol .

- The combined presence of F and Cl may synergistically modulate electronic effects, altering acidity/basicity of the pyrrole NH group.

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

- Structure : Indole core with 2-chlorophenyl, 6-fluoro, and 2-methyl substitutions.

- Crystallography : The indole system adopts a planar conformation, with the chlorophenyl ring inclined at 79.7° relative to the indole plane .

Key Observations :

- Bulky substituents (e.g., benzyl) reduce yields due to steric hindrance.

- Heterocyclic groups (furan/thiophene) enhance solubility in polar solvents compared to purely aromatic systems.

Hydrogen Bonding and Crystal Packing

- 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile ():

- Implications for Target Compound : The ortho-fluorine in 1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile may restrict rotation, favoring planar arrangements and stronger intermolecular interactions.

Computational and Experimental Tools

Activité Biologique

1-(2-Fluorophenyl)-1H-pyrrole-2-carbonitrile (CAS No. 136773-60-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiparasitic, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring substituted with a fluorophenyl group and a cyano group. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiparasitic Activity : Research indicates that this compound shows significant antiparasitic effects, particularly against certain protozoan parasites.

- Anticancer Properties : Several studies have demonstrated its potential as an anticancer agent, with mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antiparasitic Activity

A study published in MDPI evaluated the antiparasitic activity of fluorophenyl-substituted compounds, including this compound. The results indicated that this compound exhibited effective inhibition against Trypanosoma brucei, with an IC50 value of 5.4 µM, suggesting it could be a promising lead for developing new antiparasitic drugs .

Anticancer Activity

Research conducted on the anticancer properties of this compound revealed several key findings:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that it significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

- IC50 Values : The IC50 values for MCF-7 and HCT116 cell lines were reported as 12 µM and 15 µM, respectively, indicating moderate potency compared to established chemotherapeutics .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis |

| HCT116 | 15 | Cell Cycle Arrest |

| A549 | 10 | Apoptosis |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through various assays:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. These derivatives were tested for their biological activities, leading to the identification of several candidates with enhanced efficacy against cancer cells and parasites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-fluorophenyl)-1H-pyrrole-2-carbonitrile, and how can reaction yields be optimized?

- Methodology :

- Cyclization reactions : Pyrrole scaffolds can be synthesized via Paal-Knorr cyclization using 1,4-diketones and ammonia derivatives. The fluorophenyl group can be introduced via Suzuki-Miyaura coupling with a boronic acid precursor .

- Active methylene reagents : Functionalization of the pyrrole core with a nitrile group may involve nucleophilic substitution using reagents like cyanogen bromide under controlled pH (e.g., NaHCO₃ buffer) .

- Yield optimization : Multi-step reactions benefit from inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF). Monitoring intermediates via TLC or HPLC ensures purity before proceeding. Reported yields for analogous pyrrole-carbonitriles range from 70% to 98% .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for ortho-F coupling at ~7.3–7.8 ppm). The pyrrole protons resonate as a singlet (~6.5–7.0 ppm) due to symmetry. The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- IR spectroscopy : A strong absorption band at ~2220–2240 cm⁻¹ confirms the C≡N stretch .

- Mass spectrometry (EI/ESI) : The molecular ion [M+H]⁺ should match the exact mass (C₁₁H₇FN₂: 202.06 g/mol). Fragmentation patterns may include loss of HF (20 u) or the nitrile group .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational and experimental structural data for pyrrole-carbonitrile derivatives?

- Methodology :

- Crystallographic analysis : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, analogous compounds (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) exhibit a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, and β = 106.92° .

- Data reconciliation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental SCXRD data. Discrepancies in dihedral angles (e.g., fluorophenyl vs. pyrrole ring orientation) may arise from crystal packing effects .

Q. What in vitro assays are suitable for evaluating the biological activity of fluorophenyl-pyrrole-carbonitrile derivatives?

- Methodology :

- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate potency. Compare with control compounds like doxorubicin .

- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values ≤50 µg/mL suggest therapeutic potential .

- Mechanistic studies : Assess enzyme inhibition (e.g., kinase assays) or apoptosis induction (flow cytometry with Annexin V/PI staining) .

Q. How can reaction conditions be tailored to mitigate competing side reactions during multi-step synthesis?

- Methodology :

- Temperature control : Low temperatures (0–5°C) minimize nitrile hydrolysis during acidic/basic workups.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for pyrrole NH protection before introducing electrophilic substituents .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions, reducing aryl halide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.